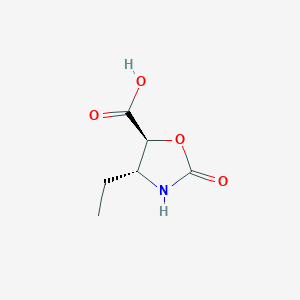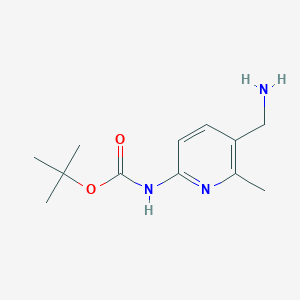
Anthracene, reaction products with sulfur chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, reaction products with sulfur chloride, is a compound formed by the reaction of anthracene with sulfur chloride. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. It is commonly found in coal tar and is used in the production of dyes, such as alizarin. The reaction with sulfur chloride introduces sulfur-containing functional groups into the anthracene structure, resulting in a compound with unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of anthracene, reaction products with sulfur chloride, typically involves the direct reaction of anthracene with sulfur chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{Anthracene} + \text{Sulfur Chloride} \rightarrow \text{Anthracene-Sulfur Chloride Reaction Products} ]
Industrial Production Methods: In an industrial setting, the reaction is conducted in a reactor where anthracene and sulfur chloride are mixed in the appropriate stoichiometric ratios. The reaction mixture is then heated to a specific temperature to facilitate the reaction. The resulting product is purified through various techniques such as distillation or crystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound, can undergo oxidation reactions where the sulfur-containing groups are further oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, leading to the formation of thiol or sulfide derivatives.
Substitution: Substitution reactions can occur where the sulfur-containing groups are replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives.
科学研究应用
Anthracene, reaction products with sulfur chloride, has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing organic compounds.
Biology: The compound’s unique properties make it useful in studying the interactions of sulfur-containing groups with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which anthracene, reaction products with sulfur chloride, exerts its effects involves the interaction of the sulfur-containing groups with molecular targets. These interactions can lead to changes in the chemical and physical properties of the target molecules, resulting in various biological and chemical effects. The specific pathways involved depend on the nature of the target molecules and the functional groups present in the compound.
相似化合物的比较
Anthraquinone: Another derivative of anthracene, used in dye production and as a redox catalyst.
Phenanthrene: A polycyclic aromatic hydrocarbon similar to anthracene but with a different arrangement of benzene rings.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: Anthracene, reaction products with sulfur chloride, is unique due to the presence of sulfur-containing functional groups, which impart distinct chemical properties compared to other anthracene derivatives. These properties make it valuable for specific applications in research and industry.
属性
CAS 编号 |
1328-13-8 |
|---|---|
分子式 |
O3Sb2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B1169872.png)

![3-(1H-Benzo[d]imidazol-5-yl)prop-2-en-1-ol](/img/structure/B1169883.png)


